

Biotin-PEG4-amide-Alkyne: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Biotin-PEG4-amide-Alkyne	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for **Biotin-PEG4-amide-Alkyne**. This versatile reagent is a cornerstone in modern bioconjugation and proteomic studies, enabling the efficient and specific labeling of biomolecules.

Core Chemical Properties

Biotin-PEG4-amide-Alkyne is a biotinylation reagent that features a terminal alkyne group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a biotin moiety.[1][2][3][4][5] This strategic design imparts several advantageous chemical properties that are critical for its function in biological systems. The terminal alkyne allows for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, forming a stable triazole linkage with azide-modified molecules.[6][1][2][4][5][7][8][9][10][11][12]

The integrated PEG4 spacer is a key feature, enhancing the reagent's aqueous solubility and providing a flexible, long linker that minimizes steric hindrance.[1][2][3][4][5][8][11] This separation between the biotin and the target molecule facilitates efficient binding to avidin or streptavidin proteins, which is crucial for downstream applications such as affinity purification and detection.[1][2][3][4][5][13][8][9][12][14]

Physicochemical Data



Property	Value	Source
Chemical Formula	C21H35N3O6S	[3][5][15][16]
Molecular Weight	457.58 g/mol	[6][17][16]
Alternate Molecular Weight	457.59 g/mol	[3][18]
Alternate Molecular Weight	457.6 g/mol	[1]
Exact Mass	457.2247	[13]
Appearance	White to grey amorphous solid	[17]
Purity	>95% (HPLC)	[6][1][3][5][15]
Melting Point	55-64 °C	[7]
Solubility	DMSO, DMF, MeOH	[6][17]
Alternate Solubility	Water, DMSO, DCM, DMF	[1][5]
Storage Conditions	-20°C, Desiccate	[6][1][5][7][9][17][19]
Shipping Conditions	Ambient temperature	[6][1][3][5][17]

Experimental Protocols

The primary application of **Biotin-PEG4-amide-Alkyne** is the biotinylation of azide-modified biomolecules via CuAAC click chemistry. This can be applied to proteins that have been metabolically, enzymatically, or chemically engineered to contain an azide group.

Protocol 1: In Vitro Biotinylation of Azide-Modified Proteins

This protocol outlines the general steps for labeling a purified protein containing an azide functional group with **Biotin-PEG4-amide-Alkyne**.

Materials:

• Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)



- Biotin-PEG4-amide-Alkyne
- DMSO or DMF for stock solution preparation
- Copper(II) sulfate (CuSO4)
- Copper ligand (e.g., THPTA)
- Reducing agent (e.g., sodium ascorbate)
- Desalting columns or dialysis cassettes for purification

Procedure:

- Stock Solution Preparation:
 - Prepare a 10 mM stock solution of Biotin-PEG4-amide-Alkyne in DMSO or DMF.
 - Prepare a 20 mM stock solution of CuSO4 in deionized water.
 - Prepare a 100 mM stock solution of a copper ligand (e.g., THPTA) in deionized water.
 - Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
- Reaction Setup:
 - $\circ~$ In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-100 $\,\mu\text{M}.$
 - Add the Biotin-PEG4-amide-Alkyne stock solution to a final concentration of 100-500 μM
 (a 5-10 fold molar excess over the protein).
 - Add the copper ligand stock solution to a final concentration of 250-1250 μM.
 - Add the CuSO4 stock solution to a final concentration of 50-250 μM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.



Incubation:

 Incubate the reaction mixture for 1-4 hours at room temperature. For sensitive proteins, the reaction can be performed at 4°C for 8-16 hours.[20] Protect the reaction from light if using a fluorescent derivative.[6]

Purification:

- Remove excess Biotin-PEG4-amide-Alkyne and copper catalyst using a desalting column, size-exclusion chromatography, or dialysis.[6][20]
- · Verification of Biotinylation:
 - Western Blot: Separate the labeled protein by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP or a fluorescently labeled streptavidin to confirm biotinylation.
 [6]
 - Mass Spectrometry: Analyze the molecular weight of the protein to confirm the addition of the biotin-PEG4-amide-alkyne moiety.

Protocol 2: Metabolic Labeling and Biotinylation of Cellular Proteins

This protocol describes the metabolic incorporation of an azide-containing amino acid into cellular proteins, followed by lysis and click chemistry-mediated biotinylation.

Materials:

- Cell culture medium deficient in the amino acid to be replaced (e.g., methionine-free DMEM)
- Azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA)
- · Cell lysis buffer
- Biotin-PEG4-amide-Alkyne and click chemistry reagents (as in Protocol 1)
- Streptavidin-agarose beads for enrichment



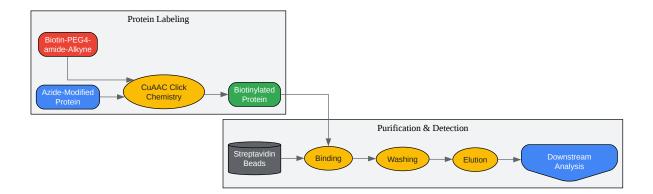
Procedure:

- Metabolic Labeling:
 - Culture cells in the appropriate amino acid-deficient medium.
 - Supplement the medium with the azide-containing amino acid analog (e.g., 25-50 μM AHA) and incubate for a desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.
- Cell Lysis:
 - Harvest the cells and wash with ice-cold PBS.
 - Lyse the cells in a suitable lysis buffer containing protease inhibitors.
 - Clarify the lysate by centrifugation to remove cellular debris.
- Click Chemistry Reaction:
 - Perform the click chemistry reaction on the cell lysate as described in Protocol 1, adjusting the reagent concentrations based on the total protein concentration of the lysate.
- Enrichment of Biotinylated Proteins:
 - Incubate the reaction mixture with streptavidin-agarose beads to capture the biotinylated proteins.
 - Wash the beads extensively to remove non-specifically bound proteins.
- Downstream Analysis:
 - Elute the captured proteins from the beads using denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).
 - Analyze the enriched proteins by Western blotting or mass spectrometry-based proteomics.



Visualizing the Workflow

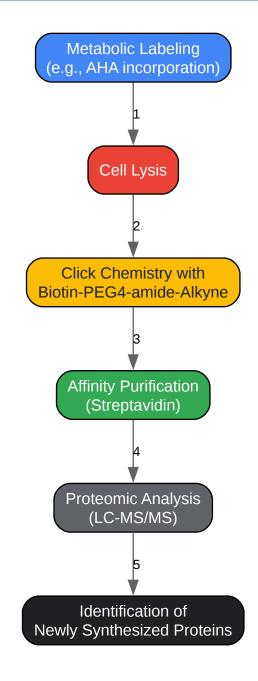
The following diagrams illustrate the key processes involved in the use of **Biotin-PEG4-amide-Alkyne**.



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Caption: Workflow for biotinylation and purification.





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Caption: Metabolic labeling and proteomic analysis workflow.

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